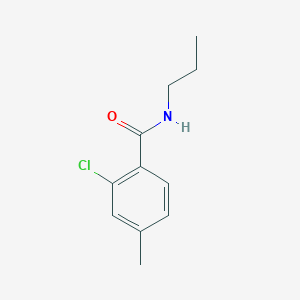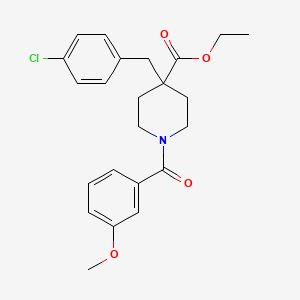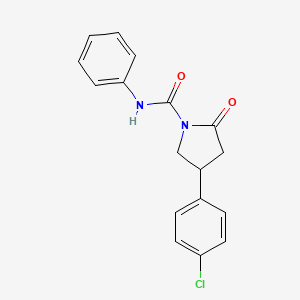
2-chloro-4-methyl-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-methyl-N-propylbenzamide, also known as CMNB, is a chemical compound that has been extensively studied for its potential use in scientific research. CMNB is a derivative of benzamide and is commonly used as a tool compound in the study of ion channels and receptors.
作用機序
2-chloro-4-methyl-N-propylbenzamide acts as an antagonist of the TRPV1 ion channel, blocking the channel and preventing the influx of calcium ions into the cell. This inhibition of the TRPV1 ion channel has been shown to reduce pain and inflammation in animal models.
Biochemical and Physiological Effects:
2-chloro-4-methyl-N-propylbenzamide has been shown to have a range of biochemical and physiological effects, including reducing pain and inflammation, as well as modulating the activity of ion channels and receptors. 2-chloro-4-methyl-N-propylbenzamide has also been shown to have an effect on the release of neurotransmitters in the brain, and may have potential as a treatment for neurological disorders.
実験室実験の利点と制限
One advantage of using 2-chloro-4-methyl-N-propylbenzamide in lab experiments is its high potency and selectivity for the TRPV1 ion channel. However, one limitation is that 2-chloro-4-methyl-N-propylbenzamide may have off-target effects on other ion channels and receptors, which can complicate the interpretation of results.
将来の方向性
For research on 2-chloro-4-methyl-N-propylbenzamide include investigating its potential as a treatment for pain and inflammation, as well as its potential as a tool compound for studying ion channels and receptors. Additionally, further research is needed to fully understand the mechanism of action of 2-chloro-4-methyl-N-propylbenzamide and its effects on other systems in the body.
合成法
2-chloro-4-methyl-N-propylbenzamide can be synthesized using a variety of methods, including the reaction of 2-chloro-4-methylbenzoyl chloride with propylamine. Other methods include the reaction of 2-chloro-4-methylbenzamide with propyl lithium or the reaction of 2-chloro-4-methylbenzoic acid with propylamine.
科学的研究の応用
2-chloro-4-methyl-N-propylbenzamide has been used in a wide range of scientific research applications, including the study of ion channels and receptors. Specifically, 2-chloro-4-methyl-N-propylbenzamide has been used to investigate the function of the TRPV1 ion channel, which is involved in pain sensation and inflammation.
特性
IUPAC Name |
2-chloro-4-methyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-6-13-11(14)9-5-4-8(2)7-10(9)12/h4-5,7H,3,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZOUDYEWYAGAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=C(C=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S)-1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4980258.png)

![5-{[5-(4-bromophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4980279.png)


![2-[(3-benzyl-5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)thio]acetamide](/img/structure/B4980296.png)

![8-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4980315.png)
![2-[6-(4-morpholinyl)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl trifluoroacetate](/img/structure/B4980319.png)
![4-({4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4980329.png)
![N-[4-(4-bromophenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]-3-chloro-4-methylaniline hydrobromide](/img/structure/B4980342.png)
![ethyl 4-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4980348.png)
![2-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B4980354.png)
